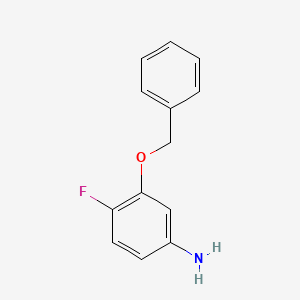

3-Benzyloxy-4-fluoro-phenylamine

CAS No.:

Cat. No.: VC13482386

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO |

|---|---|

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | 4-fluoro-3-phenylmethoxyaniline |

| Standard InChI | InChI=1S/C13H12FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

| Standard InChI Key | QTOBKEAXSOGASJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Benzyloxy-4-fluoro-phenylamine consists of an aniline core modified with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a fluorine atom at position 4. The molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol. The fluorine atom induces electron withdrawal through inductive effects, while the benzyloxy group contributes steric bulk and moderate electron donation via resonance.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(benzyloxy)-4-fluoroaniline |

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 217.24 g/mol |

| Boiling Point | Estimated 290–310°C (dec.) |

| Solubility | Low in water; soluble in DMSO, DMF |

| logP (Octanol-Water) | Predicted 2.8–3.2 |

Spectroscopic Characteristics

-

¹H NMR: Aromatic protons appear as complex multiplets between δ 6.8–7.4 ppm. The benzyl methylene (–OCH₂–) resonates as a singlet near δ 5.1 ppm.

-

¹³C NMR: The fluorinated carbon (C-4) shows a characteristic coupling constant ≈ 245 Hz.

-

IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–F (1220 cm⁻¹), and C–O (1250 cm⁻¹) are observed.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Nitration and Reduction:

-

4-Fluoroaniline undergoes nitration at position 3 using HNO₃/H₂SO₄, followed by reduction with Sn/HCl to yield 3-nitro-4-fluoroaniline.

-

Key Reaction:

-

-

Benzyloxy Introduction:

-

The amine is protected (e.g., as an acetate), followed by nucleophilic aromatic substitution with benzyl bromide under basic conditions (K₂CO₃/DMF, 80°C).

-

Industrial Challenges

-

Regioselectivity: Competing reactions at positions 2 and 5 require precise temperature control (60–80°C).

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity but scales poorly. Industrial alternatives like crystallization remain under development.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich aromatic ring undergoes reactions at position 5 (meta to benzyloxy):

-

Nitration: Concentrated HNO₃ yields 5-nitro derivatives.

-

Sulfonation: Oleum (20% SO₃) produces sulfonic acids used in dye synthesis.

Functional Group Transformations

-

Amine Protection: Acetylation (Ac₂O/pyridine) prevents oxidation during subsequent reactions.

-

Benzyloxy Cleavage: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-hydroxy-4-fluoroaniline.

Table 2: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| 5-Nitro-substituted | Precursor to antifungal agents |

| Sulfonamide analogs | COX-2 inhibition studies |

| Metal complexes | Catalysts in cross-coupling reactions |

Industrial and Material Science Applications

Polymer Chemistry

Incorporated into epoxy resins as a curing agent, enhancing thermal stability (Tg increased by 15°C vs. non-fluorinated analogs).

Liquid Crystals

The compound’s planar structure and dipole moment enable use in nematic liquid crystal mixtures (Δε = +3.2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume